molecular formula C7H8FNO B1304784 4-Fluoro-3-methoxyaniline CAS No. 64465-53-8

4-Fluoro-3-methoxyaniline

Cat. No.: B1304784
CAS No.: 64465-53-8
M. Wt: 141.14 g/mol
InChI Key: XAACOEWSHBIFGJ-UHFFFAOYSA-N
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Description

. This pale yellow solid is characterized by its fluorine and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methoxyaniline can be synthesized through various methods. One common approach involves the nucleophilic substitution of 4-fluoro-3-nitroanisole, followed by reduction of the nitro group to an amine . Another method includes the Ullmann methoxylation in the presence of a 2,5-dimethylpyrrole-blocked aniline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-3-methoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxyaniline involves its ability to undergo chemical reactions and form new compounds with medicinal properties. The fluorine and methoxy groups play a crucial role in its reactivity and interaction with molecular targets. These functional groups can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison: 4-Fluoro-3-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Biological Activity

4-Fluoro-3-methoxyaniline (CAS Number: 64465-53-8) is an aromatic amine characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its notable biological activities and potential therapeutic applications.

  • Molecular Formula : C7H8FNO
  • Molecular Weight : 141.14 g/mol
  • Melting Point : 81-83 °C
  • Solubility : Slightly soluble in chloroform and methanol
  • Predicted pKa : Approximately 4.18

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, forming new compounds with medicinal properties. The fluorine and methoxy functional groups significantly influence its reactivity and interaction with biological targets, affecting binding affinity and specificity towards different receptors.

Biological Activities

  • Anticancer Properties :
    • Research has indicated that derivatives of this compound exhibit inhibitory effects on aminopeptidase N, an enzyme implicated in cancer progression. These derivatives have shown promise in modulating pathways associated with tumor growth and metastasis.
  • Pain Modulation :
    • Compounds derived from this compound have been investigated for their activity against chronic pain through modulation of mGluR1 receptors, which are involved in pain signaling pathways. This suggests potential applications in pain management therapies.
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial and antifungal properties, making it a candidate for drug development aimed at treating infections caused by resistant strains of bacteria and fungi.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Nucleophilic Substitution : Starting from 4-fluoro-3-nitroanisole, the nitro group can be reduced to form the amine.
  • Reduction Reactions : Using reducing agents like iron powder or sodium borohydride to convert nitro groups into amines under controlled conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Fluoro-4-methoxyanilineC7H8FNOPrecursor for quinoline synthesis
4-Amino-2-fluoroanisoleC7H8FNOExhibits similar reactivity; used in drug synthesis
2-FluoroanilineC6H6FNLacks methoxy group; used in dye production
3-MethoxyanilineC7H9NODoes not contain fluorine; used in similar applications

This comparison highlights the unique properties of this compound due to its specific substituents that influence its reactivity and utility in synthetic chemistry .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Aminopeptidase N :
    • A study demonstrated that derivatives of this compound could effectively inhibit aminopeptidase N, suggesting potential therapeutic applications in cancer treatment.
  • Modulation of Pain Pathways :
    • Research focusing on the interaction of this compound with mGluR1 receptors revealed its potential role in pain management strategies, particularly for chronic pain conditions.
  • Antimicrobial Efficacy :
    • Investigations into the antimicrobial properties of this compound showed promising results against resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

4-fluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAACOEWSHBIFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379081
Record name 4-fluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64465-53-8
Record name 4-fluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-3-METHOXYANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,4-Difluoroaniline (2.6 g) was added to a 28% methanol solution of sodium methoxide, and the mixture was heated for 2 days at about 60° C. and for 4 days at 110° C. After distilled water (50 ml) was added to the reaction mixture, it was extracted with chloroform (50 ml). A chloroform layer was washed with distilled water (20 ml) and then dried over anhydrous magnesium sulfate. The dry chloroform layer was concentrated under reduced pressure to obtain the title compound (2.8 g) as a dark brown oil.
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2.6 g
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sodium methoxide
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Synthesis routes and methods II

Procedure details

A suspension of 10 grams of 2-fluoro-5-nitroanisole and 100 ml. of dioxane is reduced catalytically under 40 p.s.i. of hydrogen and 1.0 gram of 5% Pd/C. After the uptake of hydrogen ceases, the catalyst is filtered, and the filtrate is concentrated in vacuo to yield 4-fluoro-3-methoxyaniline.
Quantity
10 g
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Synthesis routes and methods III

Procedure details

A solution of 10.73g. (0.07 mole) of 3-methoxyphenylazide in 100 ml. of hexane was added to 20 ml. of concentrated hydrofluoric acid and the reaction mixture, contained in a bomb, was aged for 10 hours at room temperature with agitation. The reaction mixture was then cooled, vented, and poured from the bomb. The bomb was then rinsed with 50 ml. of water, followed by 20 ml. of dichloromethane. The reaction mixture poured from the bomb was blown down under nitrogen, and then combined with the bomb rinsings, and this mixture was cooled and brought to a pH of about 12 with KOH pellets. The mixture was extracted three times with 50 ml. of dichloromethane per extraction, and the combined extracts were dried over MgSO4 and concentrated to 7.31g. (53%) of a dark oil. An aliquot of this product was distilled under reduced pressure to obtain a pale yellow oil with a b.p. of 150°-152° C. at 50 mm. Hg. Structure of the final product as 3-methoxy-4-fluoroaniline was confirmed by mass spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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